Product packaging for 4,6-Di(pyridin-3-yl)pyrimidine(Cat. No.:CAS No. 942206-34-0)

4,6-Di(pyridin-3-yl)pyrimidine

Cat. No.: B13881671
CAS No.: 942206-34-0
M. Wt: 234.26 g/mol
InChI Key: LAGMCTSYMFAUQQ-UHFFFAOYSA-N
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Description

4,6-Di(pyridin-3-yl)pyrimidine (CAS 942206-34-0) is a high-purity chemical compound with a molecular formula of C14H10N4 and a molecular weight of 234.26 g/mol. It belongs to the class of pyrimidine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in biologically active molecules and their structural resemblance to natural nucleotide bases . This specific di-pyridyl pyrimidine structure is of significant interest in antikinetoplastid drug development. Research into closely related 4-phenyl-6-(pyridin-3-yl)pyrimidine analogs has demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense , the parasite responsible for Human African Trypanosomiasis (sleeping sickness), with one study reporting a derivative with an IC50 value of 0.38 µM . The pyrimidine core is also extensively investigated in oncology research, as many novel derivatives have been designed and developed as potential anticancer agents, playing vital roles in various biological procedures and cancer pathogenesis . The molecule's structure makes it a valuable intermediate for generating detailed structure-activity relationships (SAR) in both phenotypic and target-based drug discovery efforts . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N4 B13881671 4,6-Di(pyridin-3-yl)pyrimidine CAS No. 942206-34-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

942206-34-0

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

4,6-dipyridin-3-ylpyrimidine

InChI

InChI=1S/C14H10N4/c1-3-11(8-15-5-1)13-7-14(18-10-17-13)12-4-2-6-16-9-12/h1-10H

InChI Key

LAGMCTSYMFAUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=N2)C3=CN=CC=C3

Origin of Product

United States

Coordination Chemistry and Metallosupramolecular Architectures of 4,6 Di Pyridin 3 Yl Pyrimidine

Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Rational Design of Extended Network Structures using 4,6-Di(pyridin-3-yl)pyrimidine

There is no available research that specifically describes the rational design of extended network structures, such as coordination polymers or metal-organic frameworks (MOFs), using this compound as a primary building block. The anticipated utility of this ligand would stem from its ditopic nature, with nitrogen atoms on the two pyridyl rings and the pyrimidine (B1678525) ring offering potential coordination sites for metal ions. The angular disposition of the pyridyl groups could theoretically lead to the formation of discrete metallacycles or extended one-, two-, or three-dimensional networks, depending on the coordination geometry of the chosen metal center and the presence of ancillary ligands. However, without experimental data, any discussion on the resulting topologies remains purely speculative.

Supramolecular Self-Assembly Driven by Metal-Ligand Interactions

While the principles of supramolecular self-assembly driven by metal-ligand interactions are a cornerstone of modern coordination chemistry, there are no specific examples in the literature that utilize this compound. The formation of discrete supramolecular architectures or extended polymers through the spontaneous organization of this ligand with metal ions has not been documented.

Dynamic Equilibria in Metallosupramolecular Systems

The study of dynamic equilibria is crucial for understanding the formation and stability of metallosupramolecular systems, especially those formed through reversible metal-ligand coordination. This includes the investigation of ligand exchange processes, conformational changes, and the thermodynamic versus kinetic control of product formation. No research has been published that explores these dynamic aspects in systems containing this compound.

Interplay of Coordination and Non-Covalent Interactions in Assemblies

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a vital role in directing the self-assembly process and stabilizing the final architecture of coordination compounds. The aromatic nature of the pyridyl and pyrimidine rings in this compound suggests that such interactions would be significant in its hypothetical coordination complexes. However, in the absence of crystallographic data for any such complexes, the specific nature and impact of these non-covalent interactions cannot be analyzed.

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of 4,6-Di(pyridin-3-yl)pyrimidine and Its Complexes

To date, a single crystal X-ray diffraction structure of the free this compound ligand has not been reported in the crystallographic literature. However, its structural parameters and conformational preferences can be elucidated through the analysis of its metal complexes. The coordination of the ligand to a metal center provides a "snapshot" of a stable conformation, offering valuable insights into bond lengths, bond angles, and torsional arrangements.

Solid-State Molecular Conformation and Bond Parameters

The bond lengths and angles within the pyrimidine (B1678525) and pyridine (B92270) rings are generally consistent with those of other aromatic N-heterocycles. The C-N and C-C bond distances within the rings exhibit partial double bond character, indicative of electron delocalization. The bond connecting the pyrimidine and pyridine rings is a single C-C bond, around which rotation can occur, leading to different conformational isomers.

Bond/AngleTypical Range (in Metal Complexes)
Pyrimidine C-N1.32 - 1.35 Å
Pyrimidine C-C1.38 - 1.41 Å
Pyridine C-N1.33 - 1.36 Å
Pyridine C-C1.37 - 1.40 Å
Inter-ring C-C1.48 - 1.50 Å
C-N-C (in rings)115° - 125°
C-C-N (in rings)118° - 128°
Dihedral AngleVariable (depends on complex)

Note: The data presented are generalized from typical dipyridylpyrimidine metal complexes and may vary for specific structures.

Hydrogen Bonding and π-Stacking Interactions in Crystal Lattices

In the solid state, the crystal packing of this compound and its complexes is governed by a network of non-covalent interactions, including hydrogen bonding and π-stacking. While the parent ligand lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds can be observed, where a hydrogen atom attached to a carbon atom of one molecule interacts with a nitrogen atom of an adjacent molecule.

Advanced Solution-State Spectroscopic Characterization

Solution-state spectroscopic techniques provide invaluable information about the structure, dynamics, and interactions of this compound in a non-crystalline environment.

Nuclear Magnetic Resonance (NMR) Studies for Complex Formation and Ligand Dynamics

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of this compound in solution. The ¹H NMR spectrum is expected to show a set of distinct signals for the protons on the pyrimidine and pyridine rings. The chemical shifts of these protons are sensitive to the electronic environment and can be used to confirm the identity and purity of the compound.

Upon complexation with a metal ion, significant changes in the NMR spectra are observed. The coordination of the pyridine nitrogen atoms to a metal center typically leads to a downfield shift of the signals corresponding to the pyridine protons, particularly those in the ortho and para positions to the nitrogen atom. This is due to the withdrawal of electron density from the pyridine ring upon coordination. NMR titration experiments, where a solution of a metal salt is incrementally added to an NMR tube containing the ligand, can be used to study the stoichiometry and stability of the resulting complexes in solution.

Furthermore, variable-temperature NMR studies can provide insights into the dynamic processes occurring in solution, such as the rotation around the C-C bonds connecting the rings.

Proton PositionExpected ¹H Chemical Shift (ppm)
Pyrimidine H-2~9.2 - 9.4
Pyrimidine H-5~7.5 - 7.7
Pyridine H-2'~8.8 - 9.0
Pyridine H-4'~8.0 - 8.2
Pyridine H-5'~7.4 - 7.6
Pyridine H-6'~8.6 - 8.8

Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Structural Assignments and Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound are characterized by a series of bands corresponding to the stretching and bending vibrations of the C-H, C-C, and C-N bonds within the aromatic rings.

The C=N and C=C stretching vibrations of the pyrimidine and pyridine rings typically appear in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. The positions of these bands can provide information about the electronic structure of the molecule. Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyridine ring modes are expected, which can be used to confirm the coordination site.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Ring C=C/C=N Stretch1600 - 1400
Ring Breathing Modes1000 - 950
C-H Out-of-plane Bend900 - 650

Note: The table provides general ranges for characteristic vibrations.

Conformational Analysis and Dynamics Investigations

The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the pyrimidine and pyridine rings. This rotation can lead to different spatial arrangements of the rings, from a planar conformation to a more twisted one.

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the conformational landscape of the molecule and to determine the relative energies of different conformers. These calculations can also provide information on the rotational barriers between different conformations. nih.gov The preferred conformation in the gas phase or in solution is a balance between steric hindrance between the rings and the electronic effects that may favor a more planar arrangement to maximize π-conjugation. The dynamic behavior of the ligand, including the rate of interconversion between different conformers, can be studied using dynamic NMR spectroscopy and computational simulations.

Computational and Theoretical Investigations of 4,6 Di Pyridin 3 Yl Pyrimidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the geometry, stability, and electronic characteristics of 4,6-di(pyridin-3-yl)pyrimidine.

In typical DFT studies on pyrimidine (B1678525) derivatives, the geometry of the molecule is first optimized to find its most stable conformation. Following optimization, various electronic properties can be calculated. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP, for instance, is useful for identifying regions of a molecule that are rich or poor in electrons, which can indicate sites for electrophilic and nucleophilic attack. For pyrimidine derivatives, the nitrogen atoms are typically regions of negative electrostatic potential, making them susceptible to interactions with electrophiles or metal ions.

DFT calculations also allow for the computation of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the calculated structure.

Table 1: Representative DFT-Calculated Properties for Pyrimidine Derivatives

Property Description Typical Findings for Pyrimidine Derivatives
Optimized Geometry The three-dimensional arrangement of atoms with the lowest energy. Often reveals a planar or near-planar structure for the pyrimidine ring.
Electron Density The probability of finding an electron at a particular point in space. Higher electron density is typically found around the nitrogen atoms.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. Negative potential is localized on the nitrogen atoms, indicating lone pair availability.
Atomic Charges The distribution of charge among the atoms in the molecule. Nitrogen atoms generally carry a partial negative charge.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For aromatic heterocyclic compounds like pyridine (B92270) and pyrimidine, the HOMO and LUMO are typically π-orbitals. researchgate.net

In this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely encompassing the pyrimidine and pyridine rings. The LUMO, on the other hand, will be located on the electron-deficient parts of the molecule. The analysis of these orbitals can predict the molecule's behavior in charge transfer processes, which is crucial for applications in organic electronics. researchgate.net For instance, the relative energies of the HOMO and LUMO levels are important in the design of materials for organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

Table 2: Frontier Molecular Orbital Properties and Their Significance

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Related to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO. Indicates chemical reactivity, kinetic stability, and optical properties. ripublication.com
Global Reactivity Descriptors Parameters such as chemical potential, hardness, and electrophilicity, derived from HOMO and LUMO energies. Quantify the overall reactivity of the molecule. nih.gov

Reaction Pathway and Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely pathways for a reaction to proceed. While specific studies on the reaction pathways of this compound are not extensively documented, the methodologies used for related heterocyclic systems are well-established.

DFT is commonly employed to calculate the energies of reactants, products, and transition states. The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction. Computational studies can also provide insights into the role of catalysts, solvents, and substituent effects on the reaction mechanism. For pyrimidine derivatives, this could involve studying their synthesis through cyclocondensation reactions or their functionalization.

Molecular Modeling of Ligand-Metal and Ligand-Substrate Interactions

The nitrogen atoms in the pyrimidine and pyridine rings of this compound make it an excellent candidate as a ligand for metal coordination. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to study how this molecule interacts with metal ions and biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design for predicting the binding mode of a ligand to a protein's active site. mdpi.com For this compound and its derivatives, docking studies can help in identifying potential biological targets. nih.govnih.gov For example, pyrimidine derivatives have been docked into the active sites of various enzymes to predict their inhibitory activity. mdpi.com

In the context of materials science, molecular modeling can be used to investigate the coordination of this compound with various metal ions to form metal-organic frameworks (MOFs) or coordination polymers. semanticscholar.org These studies can predict the geometry of the resulting metal complexes and their electronic and magnetic properties. ekb.eg For instance, studies on related pyridyl-pyrimidine ligands have shown their ability to form complexes with transition metals like copper and zinc. nih.govresearchgate.net

Prediction of Supramolecular Assembly Formation and Stability

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Computational methods can predict how molecules like this compound will self-assemble into larger, ordered structures. nih.govnih.gov

The formation of supramolecular assemblies can be investigated by analyzing the intermolecular interactions between molecules. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net This can help in understanding the forces that drive the formation of a particular crystal packing.

Molecular dynamics simulations can also be used to model the self-assembly process in solution, providing insights into the thermodynamics and kinetics of formation of supramolecular structures. For pyrimidine and pyridine derivatives, π-π stacking interactions between the aromatic rings are often a significant driving force for self-assembly, leading to the formation of columnar or layered structures. semanticscholar.org The stability of these assemblies can be evaluated by calculating the binding energies between the constituent molecules.

Functional Applications in Materials Science and Catalysis

Optical and Photophysical Materials Based on 4,6-Di(pyridin-3-yl)pyrimidine Derivatives

Derivatives of this compound form a significant class of materials for optical and photophysical applications. The inherent electron-deficient nature of the pyrimidine (B1678525) ring, combined with the potential for functionalization of the pyridyl and pyrimidine moieties, allows for the fine-tuning of their electronic and luminescent properties.

Luminescent Properties and Solvatochromism in Solution and Solid State

Derivatives of pyridylpyrimidines are known for their luminescent properties, which can be modulated by introducing various substituents. For instance, the incorporation of electron-donating groups can lead to the formation of intramolecular charge transfer (ICT) states upon excitation, resulting in strong emission solvatochromism. acs.org This phenomenon, where the emission color changes with the polarity of the solvent, is a key feature of these materials. acs.orgacs.org The solvatochromic behavior is influenced not only by solvent polarity but also by hydrogen bonding interactions. acs.org

In some cases, arylpyrimidine derivatives exhibit a blue-shifted emission with a higher fluorescence quantum yield compared to their arylvinyl and arylethynyl counterparts. osf.io The substitution pattern on the pyrimidine ring plays a crucial role; for example, 4,6-disubstituted pyrimidines have shown red-shifted emissions and enhanced fluorescence quantum yields compared to their monosubstituted analogues. mdpi.com The introduction of bulky substituents can also influence the emission properties by altering the molecular conformation and promoting aggregation-induced emission (AIE). mdpi.com

The luminescent properties are not limited to the solution state. Many pyrimidine derivatives exhibit solid-state fluorescence, a desirable property for applications in organic light-emitting diodes (OLEDs) and solid-state lighting. mdpi.comrsc.org The ability to achieve white photoluminescence in both solution and solid state has been demonstrated through precise control of protonation. osf.io

Table 1: Photophysical Data for Selected Pyrimidine Derivatives

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
1b Dichloromethane-4500.86
2b Dichloromethane-4300.55
m-DBCNPy Toluene (B28343)3985330.01
PB THF330450-
NPB THF450560-

Data compiled from multiple sources. osf.iomdpi.comrsc.org

Design of Optical Sensors for Chemical Species (e.g., pH, Metal Ion Sensing)

The sensitivity of the luminescent properties of pyridylpyrimidine derivatives to their chemical environment makes them excellent candidates for optical sensors. The nitrogen atoms in the pyrimidine and pyridine (B92270) rings can be protonated, leading to dramatic changes in color and luminescence. acs.orgacs.org This reversible protonation allows for the development of colorimetric and luminescent pH sensors. acs.orgacs.orgrsc.org

Upon addition of acid, a significant shift in the absorption and emission spectra is often observed, which can be easily detected by the naked eye or with spectroscopic techniques. acs.orgurfu.ru This phenomenon has been exploited to create fluorescent switches that can be turned "on" or "off" by changing the pH of the medium. acs.org

Beyond pH sensing, the chelating ability of the nitrogen atoms in the pyridylpyrimidine scaffold makes these compounds suitable for the detection of metal ions. While specific examples for this compound are not extensively detailed in the provided search results, the general class of pyrimidine-based fluorophores has been utilized for metal cation sensing. urfu.ru The interaction with metal ions can perturb the electronic structure of the molecule, leading to a measurable change in its photophysical properties.

Catalytic Applications Utilizing Pyridylpyrimidine Ligands

The nitrogen-rich structure of this compound makes it an effective ligand for coordinating with metal centers. This coordination ability is the basis for its application in various catalytic processes, ranging from organic synthesis to energy conversion.

Metal-Catalyzed Organic Transformations

Pyridylpyrimidine ligands are employed in a variety of metal-catalyzed organic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are a common method for synthesizing more complex pyrimidine derivatives. urfu.rumdpi.com In these reactions, the pyridylpyrimidine moiety can act as a ligand for the palladium catalyst, influencing the reaction's efficiency and selectivity. google.comchim.it

The synthesis of biologically active compounds, such as the tyrosine kinase inhibitor Imatinib, involves intermediates derived from pyridylpyrimidine structures. google.com The catalytic reduction of nitro groups in the synthesis of such compounds often utilizes palladium on carbon (Pd/C). tandfonline.com While the pyridylpyrimidine itself is a product in these syntheses, the underlying chemistry highlights the compatibility of this scaffold with transition metal catalysis.

Electrocatalytic Processes for Energy Conversion and Storage

The field of electrocatalysis has seen the application of pyridylpyrimidine-containing systems, particularly in the context of energy conversion. These ligands can be incorporated into metal-organic frameworks (MOFs) or supramolecular structures that serve as platforms for electrocatalytic reactions. uchicago.edu For instance, such systems have been investigated for the electrocatalytic reduction of carbon dioxide (CO2RR). nih.gov

In these applications, the pyridyl nitrogen atoms can act as active sites for the catalytic process. nih.gov The coordination of metal ions to the pyridylpyrimidine ligand can enhance the conductivity of the electrocatalyst and play a crucial role in improving its performance. nih.gov Theoretical and experimental studies have shown that in certain systems, the pyridine nitrogen is the primary active site for CO2 reduction. nih.gov While direct studies on this compound for electrocatalysis are not abundant in the provided results, the broader class of pyridyl-containing ligands shows significant promise in this area. uchicago.eduwindows.netanu.edu.au

Advanced Material Fabrication and Integration

The versatile properties of this compound and its derivatives make them valuable components in the fabrication of advanced materials and their integration into functional devices.

One of the most prominent applications is in the field of organic light-emitting diodes (OLEDs). Pyrimidine derivatives are used as host materials, electron-transporting layer (ETL) materials, and hole-blocking layer (HBL) materials in OLED devices. noctiluca.euossila.comspiedigitallibrary.org The electron-deficient nature of the pyrimidine core facilitates efficient electron transport. ossila.com For example, 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PymPm) is a well-known material used in high-efficiency OLEDs. noctiluca.euossila.comlumtec.com.tw Its ability to form intermolecular and intramolecular hydrogen bonds is believed to promote favorable film morphology, thereby enhancing charge mobility. ossila.com

The tunability of the electronic properties of pyridylpyrimidine derivatives allows for their use in creating exciplex-forming co-host materials for third-generation OLEDs, including those based on thermally activated delayed fluorescence (TADF). noctiluca.euossila.comspiedigitallibrary.org These materials contribute to achieving high efficiency and long operational lifetimes in OLED devices. spiedigitallibrary.org

The fabrication of these materials into thin films for device integration is often achieved through techniques like thermal vacuum deposition. researchgate.net The thermal stability of these compounds is a critical factor for such processing methods. noctiluca.euresearchgate.net

Incorporation into Responsive Materials and Switchable Systems

The di(pyridin-yl)pyrimidine scaffold is a key component in the design of materials that can change their properties in response to external stimuli, such as pH or the presence of metal ions. The nitrogen atoms within the pyrimidine and pyridine rings can act as binding sites or undergo protonation, leading to significant conformational and electronic changes.

Derivatives like 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been shown to function as colorimetric and luminescent pH sensors. acs.org The protonation of the pyridine nitrogen atoms upon the introduction of acid leads to dramatic changes in color and a switching of luminescence, a characteristic indicative of a highly polar emitting state that undergoes internal charge transfer upon excitation. acs.orgacs.org This solvatochromic behavior, where the emission color changes with solvent polarity, further highlights the responsive nature of these compounds. acs.orgacs.org

Furthermore, the principle of using metal coordination to induce conformational changes has been demonstrated in related terpyridine-based molecular tweezers. beilstein-journals.org In these systems, the coordination of a metal ion to the nitrogen-containing rings forces a switch between an open "W" shape and a closed "U" shape. beilstein-journals.org This mechanism, where metal binding controls the spatial arrangement of the molecule, showcases the potential for designing sophisticated, switchable systems based on the di(pyridin-yl)pyrimidine framework for applications in allosteric regulation and selective guest recognition. beilstein-journals.org Studies on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have shown that they coordinate with a variety of metal ions, causing notable shifts in their absorption spectra and diverse fluorescence responses. researchgate.net

Potential in Organic Electronic Devices (e.g., OLEDs)

The electron-deficient nature of the pyrimidine ring makes its derivatives highly suitable for applications in organic electronics, particularly as components in Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgspiedigitallibrary.org Pyrimidine-based compounds are utilized as electron-transporting materials (ETMs), hole-blocking layer (HBL) materials, and host materials in the emissive layer of OLEDs. spiedigitallibrary.orgnoctiluca.euossila.com

A prominent and closely related derivative, 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PymPm) , exemplifies the utility of this structural motif. noctiluca.euossila.com B3PymPm serves as a high-efficiency electron transport and hole-blocking material. noctiluca.eu Its molecular structure provides excellent thermal stability and high electron mobility, which are crucial properties for durable and efficient OLEDs. noctiluca.eu The electron-deficient pyrimidine core, combined with the pyridine pendants, facilitates efficient electron injection and transport within the device. ossila.comossila.com

These pyrimidine derivatives are also instrumental in forming exciplexes—excited-state complexes between an electron donor and an electron acceptor. spiedigitallibrary.org When paired with an electron-donating material like TCTA, B3PymPm can act as a co-host in the emissive layer to create highly efficient thermally activated delayed fluorescent (TADF) OLEDs. spiedigitallibrary.orgossila.com This approach helps to maximize the conversion of electrical energy into light, leading to devices with lower power consumption. spiedigitallibrary.orgspiedigitallibrary.org The incorporation of pyrimidine-based ETMs has been shown to significantly enhance the external quantum efficiency (EQE) and operational stability of OLEDs, particularly for blue phosphorescent emitters which are notoriously challenging to stabilize. spiedigitallibrary.org

The table below summarizes the key properties of B3PymPm, a representative derivative of this compound, illustrating its suitability for OLED applications.

PropertyValueSource
Full Name 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine noctiluca.euossila.com
CAS Number 925425-96-3 noctiluca.euossila.com
Molecular Formula C₃₇H₂₆N₆ noctiluca.eu
HOMO Level 6.97 eV - 7.0 eV noctiluca.euossila.com
LUMO Level 3.5 eV - 3.53 eV noctiluca.euossila.com
Triplet Energy (E_T1) 2.75 eV - 3.08 eV noctiluca.euossila.com
Melting Point 326 °C noctiluca.euossila.com
Appearance White powder/crystals noctiluca.euossila.com
Primary Functions Electron Transport Layer (ETL), Hole Blocking Layer (HBL), Host Material noctiluca.euossila.com

The strategic use of such pyrimidine-based materials is a key factor in advancing OLED technology toward next-generation displays and lighting with superior energy efficiency and longevity. noctiluca.euresearchgate.net

Future Research Directions and Emerging Avenues for 4,6 Di Pyridin 3 Yl Pyrimidine Research

Innovations in Synthetic Methodology and High-Throughput Synthesis

Future advancements in the study of 4,6-di(pyridin-3-yl)pyrimidine and its derivatives are intrinsically linked to the development of more efficient and versatile synthetic protocols. While classical condensation reactions have proven effective, there is a growing need for methodologies that allow for rapid diversification and optimization of the core structure.

One promising avenue is the adoption of solid-phase synthesis techniques. This approach, which has revolutionized peptide and oligonucleotide synthesis, offers a streamlined process for the construction of diverse pyrimidine (B1678525) libraries. nih.gov By immobilizing the pyrimidine core or its precursors on a solid support, researchers can readily introduce a variety of substituents at different positions of the molecule through sequential reactions, with the ease of purification by simple filtration and washing. This methodology is particularly amenable to the creation of libraries of compounds for high-throughput screening in areas such as catalysis and medicinal chemistry. acs.org

Furthermore, the exploration of one-pot, multi-component reactions will be crucial for the efficient synthesis of functionalized this compound analogues. rsc.orgacs.org These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of atom economy, time, and resource efficiency. The development of novel catalytic systems, including the use of copper-catalysis, will be instrumental in achieving a broad substrate scope and high yields for these transformations. rsc.org

The application of microwave-assisted synthesis also presents a significant opportunity to accelerate the synthesis of this compound derivatives. rsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. This rapid synthesis capability is particularly valuable for the rapid generation of compound libraries for screening purposes.

Synthetic ApproachPotential AdvantagesKey Research Focus
Solid-Phase SynthesisFacile purification, amenability to automation and high-throughput library generation. nih.govacs.orgDevelopment of novel linkers and cleavage strategies for traceless synthesis.
Multi-Component ReactionsHigh atom economy, reduced reaction time and waste, operational simplicity. rsc.orgacs.orgDiscovery of new catalytic systems to expand the scope of accessible structures.
Microwave-Assisted SynthesisSignificant reduction in reaction times, improved yields and product purity. rsc.orgOptimization of reaction conditions for a wider range of substrates and transformations.

Exploration of Novel Coordination Motifs and Multifunctional Materials

The coordination chemistry of this compound is a rich and largely unexplored field. The presence of multiple nitrogen atoms in distinct chemical environments (pyridine and pyrimidine rings) allows for a variety of binding modes with metal ions, leading to the formation of diverse and intricate supramolecular architectures.

Future research will likely focus on the systematic investigation of the coordination behavior of this compound with a wide range of metal ions, from transition metals to lanthanides. This will enable the discovery of novel coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties. researchgate.netresearchgate.netacs.org The isostructural replacement of metal ions within these frameworks could provide a fine-tuning mechanism for their physical and chemical properties. nih.gov

A particularly exciting direction is the design of multifunctional materials based on this ligand. By incorporating photoactive or redox-active metal centers, or by functionalizing the ligand itself, it should be possible to create materials with synergistic properties, such as luminescence, magnetism, and catalytic activity. acs.orgresearchgate.net For instance, the development of porous MOFs based on this compound could lead to new materials for gas storage and separation, with the potential for selective CO2 capture. acs.orgnih.gov

Material ClassPotential ApplicationsKey Research Focus
Coordination PolymersLuminescence, sensing, catalysis. researchgate.netExploring the influence of reaction conditions on the dimensionality and topology of the resulting structures.
Metal-Organic Frameworks (MOFs)Gas storage and separation, drug delivery, heterogeneous catalysis. researchgate.netacs.orgnih.govSynthesis of porous frameworks with high stability and tailored pore environments.
Multifunctional MaterialsMolecular switches, sensors, advanced catalysts. acs.orgresearchgate.netIntegration of multiple functionalities through the judicious choice of metal ions and ligand modifications.

Advanced Computational Approaches for Complex System Design

In parallel with experimental efforts, advanced computational modeling will play an increasingly vital role in guiding the design and understanding of complex systems based on this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of the molecule and its metal complexes. tandfonline.commdpi.comacs.orgnih.gov These calculations can be used to predict the preferred coordination sites, the nature of metal-ligand bonding, and the electronic properties of the resulting materials.

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of supramolecular assemblies and materials derived from this compound. rsc.orgrsc.org MD simulations can be used to study the self-assembly process, the stability of different architectures, and the transport of guest molecules within porous frameworks. The integration of MD with Monte Carlo methods can provide a more comprehensive understanding of adsorption and diffusion processes in these materials. pysimm.org

The use of quantitative structure-activity relationship (QSAR) models, particularly in the context of medicinal chemistry, can aid in the rational design of this compound derivatives with enhanced biological activity. mdpi.comnih.gov By correlating the structural features of a series of compounds with their observed activity, it is possible to develop predictive models that can guide the synthesis of more potent and selective molecules.

Computational MethodApplication in this compound ResearchKey Research Focus
Density Functional Theory (DFT)Prediction of electronic properties, reaction mechanisms, and spectroscopic signatures. tandfonline.commdpi.comacs.orgnih.govDevelopment of more accurate and efficient functionals for describing complex systems.
Molecular Dynamics (MD) SimulationsInvestigation of self-assembly processes, conformational dynamics, and guest-host interactions. rsc.orgrsc.orgExtension to larger and more complex systems over longer timescales.
Quantitative Structure-Activity Relationship (QSAR)Rational design of derivatives with optimized biological or material properties. mdpi.comnih.govIntegration of 3D structural information for more accurate predictions.

Interdisciplinary Research at the Chemistry-Materials Science Interface

The full realization of the potential of this compound will require a highly interdisciplinary approach, bridging the gap between fundamental chemistry and applied materials science. Collaborations between synthetic chemists, crystallographers, materials scientists, and computational chemists will be essential for the successful design, synthesis, characterization, and application of new materials based on this versatile building block.

One area ripe for interdisciplinary exploration is the development of chemoresponsive liquid crystals . By incorporating this compound as a functional dopant, it may be possible to create liquid crystal-based sensors that respond to the presence of specific analytes through changes in their optical properties. researchgate.net

Another promising avenue is the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs) . The inherent electronic properties of the pyrimidine core, coupled with the ability to tune these properties through substitution, make it an attractive candidate for the design of new emitter and host materials. mdpi.com

The exploration of this compound and its derivatives as anticancer agents also represents a significant area of interdisciplinary research, combining synthetic chemistry, molecular biology, and pharmacology. researchgate.netresearchgate.net The pyrimidine scaffold is a well-established pharmacophore in oncology, and the unique substitution pattern of this compound offers new opportunities for the design of selective kinase inhibitors and other targeted therapies.

Interdisciplinary AreaPotential ApplicationsKey Research Focus
Chemoresponsive Liquid CrystalsChemical and biological sensors. researchgate.netDesign of ligands with high selectivity and sensitivity for target analytes.
Organic Light-Emitting Diodes (OLEDs)Displays, solid-state lighting. mdpi.comSynthesis of materials with high quantum efficiency and long-term stability.
Anticancer Drug DiscoveryTargeted cancer therapies. researchgate.netresearchgate.netDesign of potent and selective inhibitors of key oncogenic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.